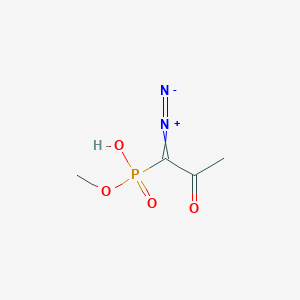

Methyl hydrogen (1-diazo-2-oxopropyl)phosphonate

Vue d'ensemble

Description

Methyl hydrogen (1-diazo-2-oxopropyl)phosphonate is a diazo compound that has garnered significant interest in the scientific community due to its versatile applications in organic synthesis. This compound is known for its ability to participate in various chemical reactions, making it a valuable reagent in the synthesis of complex molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of methyl hydrogen (1-diazo-2-oxopropyl)phosphonate typically involves the reaction of diethyl (2-oxopropyl)phosphonate with sodium hydride in the presence of toluene, followed by the addition of 4-acetamidobenzenesulfonyl azide. The reaction mixture is then stirred at room temperature for an extended period, resulting in the formation of the desired diazo compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in its pure form .

Analyse Des Réactions Chimiques

Types of Reactions

Methyl hydrogen (1-diazo-2-oxopropyl)phosphonate undergoes various types of chemical reactions, including:

Dipolar Cycloaddition: This reaction leads to the formation of nitrogen heterocycles such as pyrazoles, triazolines, oxazoles, and thiazoles.

Methanolysis: This reaction is employed in the synthesis of enol ethers or alkynes.

Cyclization with Oximes: In the presence of a rhodium catalyst, this reaction produces isoquinoline and pyridine N-oxides.

Common Reagents and Conditions

Common reagents used in reactions with this compound include sodium hydride, 4-acetamidobenzenesulfonyl azide, and various solvents such as toluene and tetrahydrofuran. Reaction conditions often involve cooling the reaction mixture to low temperatures and stirring for extended periods to ensure complete reaction .

Major Products

The major products formed from reactions involving this compound include nitrogen heterocycles, enol ethers, alkynes, and N-oxides .

Applications De Recherche Scientifique

Scientific Research Applications

The compound has several key applications across different scientific disciplines:

Organic Synthesis

Methyl hydrogen (1-diazo-2-oxopropyl)phosphonate is primarily used as a reagent in organic synthesis. It facilitates the formation of nitrogen heterocycles through reactions such as dipolar cycloaddition and methanolysis.

- Key Reactions:

- Dipolar Cycloaddition: This reaction leads to the formation of nitrogen heterocycles such as pyrazoles and triazolines.

- Methanolysis: Employed for synthesizing enol ethers or alkynes.

- Cyclization with Oximes: Produces isoquinoline and pyridine N-oxides in the presence of a rhodium catalyst.

Medicinal Chemistry

This compound plays a critical role in drug discovery and development. It is utilized for synthesizing potential therapeutic agents, including enzyme inhibitors.

- Case Studies:

- Development of inhibitors targeting ATPase, showcasing its utility in creating biologically active molecules.

- Synthesis of fluorinated derivatives for positron emission tomography (PET) imaging, particularly in neuroinflammation studies.

Material Science

This compound is also significant in material science, where it is used to modify chemical properties of materials, enhancing their performance.

- Applications:

- Flame retardants due to its excellent solubility in both water and organic solvents.

- Development of advanced coatings and polymers that require specific chemical modifications for improved durability.

Agricultural Chemistry

In agricultural chemistry, this compound contributes to formulating pesticides and herbicides, providing effective crop protection solutions while minimizing environmental impact.

Data Table: Comparison of Applications

| Application Area | Specific Uses | Examples/Outcomes |

|---|---|---|

| Organic Synthesis | Formation of nitrogen heterocycles | Pyrazoles, triazolines |

| Medicinal Chemistry | Drug development | ATPase inhibitors, PET imaging agents |

| Material Science | Flame retardants, coatings | Enhanced safety and performance |

| Agricultural Chemistry | Pesticide formulation | Effective crop protection |

Case Studies

- Synthesis of Alkynes from Aldehydes : Research demonstrated that this compound can be utilized in a one-pot synthesis method for converting aldehydes into alkynes through azide transfer reactions. This method simplifies the process significantly compared to traditional multi-step syntheses .

- Development of Antiviral Agents : Derivatives of this compound have been explored for their potential as antiviral agents, showcasing its relevance in medicinal chemistry .

- Flame Retardant Applications : The compound's properties have been leveraged to develop novel flame retardants that enhance the safety profiles of materials used in construction and textiles.

Mécanisme D'action

The mechanism of action of methyl hydrogen (1-diazo-2-oxopropyl)phosphonate involves its ability to act as a dipolarophile in cycloaddition reactions, leading to the formation of nitrogen heterocycles. The compound’s diazo group is highly reactive, allowing it to participate in various chemical transformations. Molecular targets and pathways involved include the formation of carbenes and subsequent reactions with nucleophiles or electrophiles .

Comparaison Avec Des Composés Similaires

Similar Compounds

Dimethyl (1-diazo-2-oxopropyl)phosphonate: This compound is similar in structure and reactivity but differs in the ester group attached to the phosphonate moiety.

Diethyl (1-diazo-2-oxopropyl)phosphonate: Another similar compound, differing in the ester group, which affects its solubility and reactivity in certain reactions.

Uniqueness

Methyl hydrogen (1-diazo-2-oxopropyl)phosphonate is unique due to its specific ester group, which influences its solubility and reactivity. This uniqueness makes it particularly suitable for certain applications in organic synthesis and medicinal chemistry .

Activité Biologique

Methyl hydrogen (1-diazo-2-oxopropyl)phosphonate is a phosphonate compound that has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

This compound is characterized by its diazo and phosphonate functional groups, which contribute to its reactivity and biological interactions. The compound is often utilized in synthetic organic chemistry as a precursor for various chemical transformations.

Inhibition of Autotaxin

One of the notable biological activities of this compound is its role as an inhibitor of autotaxin (ATX), an enzyme that converts lysophosphatidylcholine to lysophosphatidic acid (LPA). LPA is implicated in promoting cancer cell proliferation, migration, and survival. Studies have shown that phosphonate analogs can inhibit ATX activity, thereby potentially reducing tumorigenicity and angiogenesis in cancer cells .

Table 1: Inhibition of Autotaxin by Phosphonate Compounds

| Compound | Concentration (μM) | % ATX Inhibition |

|---|---|---|

| Control | 0 | 100 |

| Compound A | 100 | 75 |

| Compound B | 10 | 60 |

| Compound C | 1 | 20 |

Data adapted from relevant studies on phosphonate inhibitors .

Cytotoxicity and Cell Viability

Research has also explored the cytotoxic effects of this compound on various cancer cell lines. In vitro assays indicate that while some derivatives exhibit cytotoxicity, the parent compound shows limited effects on cell viability at therapeutic concentrations. This suggests a selective mechanism where higher concentrations may be necessary to elicit significant biological responses .

Case Study: Cytotoxicity Assessment

In a study assessing the cytotoxic effects on human hepatoma cells, this compound was tested alongside known chemotherapeutics. The results indicated no significant cytotoxicity at concentrations up to 50 μM, highlighting its potential as a safer alternative or adjunct in cancer therapy .

The mechanism through which this compound exerts its biological effects primarily involves modulation of enzyme activity and interaction with cellular signaling pathways. As an autotaxin inhibitor, it disrupts the LPA signaling cascade, which is crucial for tumor growth and metastasis.

Molecular Modeling Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to ATX. These studies reveal favorable interactions at the active site of the enzyme, suggesting that structural modifications could enhance potency and selectivity .

Table 2: Docking Scores of Phosphonate Compounds

| Compound | Docking Score (kcal/mol) |

|---|---|

| Methyl Hydrogen | -6.5 |

| Control Ligand | -8.2 |

Docking scores indicate the relative binding strength of compounds to their target enzymes .

Propriétés

IUPAC Name |

(1-diazo-2-oxopropyl)-methoxyphosphinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N2O4P/c1-3(7)4(6-5)11(8,9)10-2/h1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAARZUMXUBXKHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=[N+]=[N-])P(=O)(O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N2O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.